molecular formula C18H14N2O3 B15143980 Quinocetone-D5

Quinocetone-D5

Cat. No.: B15143980
M. Wt: 311.3 g/mol
InChI Key: IOKWXGMNRWVQHX-XEDLNDPXSA-N
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Description

Quinocetone-D5 is a deuterium-labeled derivative of Quinocetone, a potent synthetic antimicrobial agent. Quinocetone is widely used in food-producing animals to improve feed efficiency and control dysentery. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinocetone-D5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Quinocetone molecule. The general synthetic route includes:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The process includes:

Chemical Reactions Analysis

Types of Reactions: Quinocetone-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinocetone-D5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.

    Biology: Employed in studies to understand the biological effects and metabolic fate of Quinocetone.

    Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Quinocetone in the body.

    Industry: Applied in the development of new antimicrobial agents and feed additives

Mechanism of Action

Quinocetone-D5 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Quinocetone-D5 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

This compound stands out due to its specific labeling, making it a valuable tool in scientific research for studying metabolic pathways and pharmacokinetics.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

311.3 g/mol

IUPAC Name

(E)-1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one

InChI

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+/i2D,3D,4D,7D,8D

InChI Key

IOKWXGMNRWVQHX-XEDLNDPXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=[N+](C3=CC=CC=C3[N+](=C2C)[O-])[O-])[2H])[2H]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C=CC3=CC=CC=C3)[O-])[O-]

Origin of Product

United States

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